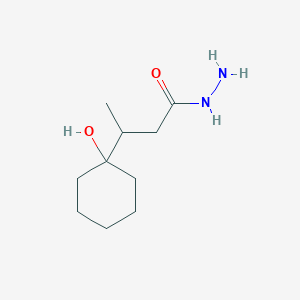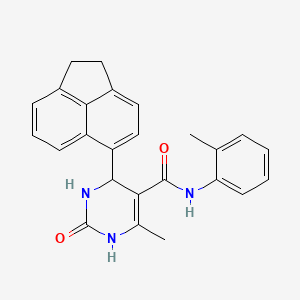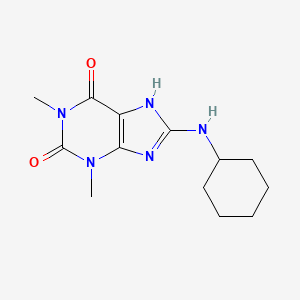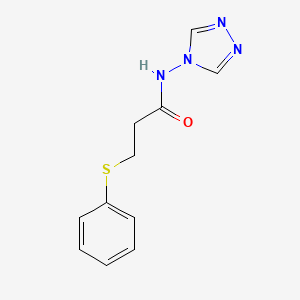![molecular formula C19H22N2O6S B4901416 Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate](/img/structure/B4901416.png)
Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoate ester linked to a sulfonyl-methylamino group. The presence of methoxy and methyl groups further contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then acylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonyl-methylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. Additionally, the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl benzoate
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
methyl 4-[[2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-13-5-10-16(26-3)17(11-13)28(24,25)21(2)12-18(22)20-15-8-6-14(7-9-15)19(23)27-4/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJZLEGZUUNTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-DIMETHYL-5-(PYRIDIN-4-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4901344.png)


![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4901357.png)
![4-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4901360.png)

![2,4-dichloro-1-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4901366.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B4901367.png)
![N-methyl-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4901383.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4901403.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B4901424.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B4901426.png)
